1-Methylene-1,2-dihydroisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74477-04-6 |
|---|---|
Molecular Formula |
C10H9N |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-methylidene-2H-isoquinoline |
InChI |
InChI=1S/C10H9N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-7,11H,1H2 |
InChI Key |
QZYFALWAANHYAZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2=CC=CC=C2C=CN1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methylene 1,2 Dihydroisoquinoline Derivatives
Classical Cyclization Approaches and Their Modern Adaptations
Classical name reactions remain fundamental in heterocyclic synthesis. Modern adaptations have expanded their scope and efficiency for producing dihydroisoquinoline structures.
The Bischler-Napieralski reaction, first reported in 1893, is a cornerstone for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides or β-arylethylcarbamates. wikipedia.orgjk-sci.comresearchgate.net This reaction is typically carried out under acidic conditions using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgnrochemistry.com The reaction is particularly effective when the aromatic ring is activated by electron-donating groups. jk-sci.comnrochemistry.com
The mechanism of the Bischler-Napieralski reaction is believed to proceed through one of two pathways, depending on the reaction conditions. One pathway involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. wikipedia.orgnrochemistry.com A significant side reaction can be the retro-Ritter reaction, which forms styrene (B11656) derivatives. jk-sci.comorganic-chemistry.org To mitigate this, modifications such as using nitriles as solvents or employing oxalyl chloride to generate N-acyliminium intermediates have been developed. jk-sci.comorganic-chemistry.org
Modern adaptations have focused on milder reaction conditions. For instance, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-chloropyridine (B119429) allows for the direct conversion of amides to dihydroisoquinolines at lower temperatures, expanding the functional group tolerance. organic-chemistry.org Microwave-assisted Bischler-Napieralski reactions have also been developed to produce libraries of substituted dihydroisoquinolines efficiently. organic-chemistry.org These can then be oxidized to the corresponding isoquinolines.
| Condition | Classical Approach | Modern Adaptations |
|---|---|---|
| Dehydrating Agent | POCl₃, P₂O₅, ZnCl₂ | Tf₂O, PPA, Oxalyl chloride |
| Temperature | Reflux (often >100°C) | Room temperature to reflux |
| Key Intermediate | Dichlorophosphoryl imine-ester or Nitrilium ion | Nitrilium ion or N-acyliminium ion |
| Advantages | Well-established, readily available reagents | Milder conditions, broader substrate scope, reduced side reactions |
The classical Pomeranz–Fritsch reaction involves the acid-catalyzed cyclization of benzalaminoacetals to form isoquinolines. However, the synthesis of the inherently reactive 1,2-dihydroisoquinoline (B1215523) (DHIQ) products has been challenging. nih.gov Recent advancements have led to modified procedures that expand the scope of this reaction for the preparation of a wide range of DHIQ products. nih.govresearchgate.netacs.org
A significant modification employs a combination of trimethylsilyl (B98337) triflate (TMSOTf) and a sterically hindered amine base. nih.govresearchgate.netacs.orgthieme-connect.com These conditions, inspired by the work of Fujioka and Kita, are mild enough to activate the dimethylacetals required for the cyclization without degrading the sensitive DHIQ products. acs.org This method has proven effective for substrates with electron-donating groups on the benzylamine (B48309) portion and tolerates acid-sensitive functional groups and heterocyclic derivatives. acs.orgthieme-connect.com The synthetic utility of the resulting DHIQs has been demonstrated by their further functionalization to tetrahydroisoquinolines (THIQs) or fully aromatized isoquinoline (B145761) natural products. nih.gov
The reaction generally follows the trends of electrophilic aromatic substitution, with electron-rich aromatic rings providing better yields. acs.org For less electron-rich systems, alternative conditions may be required. acs.org
| Feature | Description | Reference |
|---|---|---|
| Reagents | Trimethylsilyl triflate (TMSOTf) and a sterically hindered amine base (e.g., 2,6-lutidine). | nih.govresearchgate.netacs.orgthieme-connect.com |
| Substrate Scope | Tolerates acid-sensitive functional groups and heterocyclic derivatives. Particularly effective for substrates with electron-donating groups. | acs.orgthieme-connect.com |
| Product Utility | The resulting 1,2-dihydroisoquinolines serve as versatile intermediates for the synthesis of tetrahydroisoquinolines and isoquinolines. | nih.gov |
| Reaction Mechanism | Follows the principles of electrophilic aromatic substitution. | acs.org |
The Pictet-Spengler reaction, discovered in 1911, involves the condensation of a β-arylethylamine with a carbonyl compound in the presence of an acid to yield a tetrahydroisoquinoline. thermofisher.comarkat-usa.org The reaction proceeds through the formation of an iminium ion, followed by an intramolecular electrophilic aromatic substitution. arkat-usa.orgyoutube.com
While the classical Pictet-Spengler reaction directly produces tetrahydroisoquinolines, its principles are relevant to the synthesis of the broader isoquinoline family. nrochemistry.com Variants of this reaction can be used to construct analogous ring systems that can be precursors to 1,2-dihydroisoquinolines. For example, the reaction can be adapted to use different starting materials and catalysts to control the final product. The use of indole (B1671886) as the aromatic substrate is a notable variation. thermofisher.com
The Pictet-Spengler reaction is a powerful tool for creating stereocenters, and enantioselective versions have been developed using chiral carbonyl derivatives or auxiliaries. arkat-usa.orgrsc.org Microwave-assisted Pictet-Spengler reactions have also been employed for the efficient production of substituted tetrahydroisoquinoline libraries, which can then be oxidized to other isoquinoline derivatives. organic-chemistry.org
Transition Metal-Catalyzed Syntheses of 1,2-Dihydroisoquinoline Structures
Transition metal catalysis offers powerful and versatile methods for constructing complex heterocyclic frameworks like 1,2-dihydroisoquinolines, often with high efficiency and selectivity.
Palladium catalysis has emerged as a robust strategy for the synthesis of substituted 1,2-dihydroisoquinolines. nih.govnih.gov One notable approach involves a cascade cyclization-coupling of trisubstituted allenamides containing a bromoaryl moiety with arylboronic acids. nih.govnih.govresearchgate.net This reaction proceeds via an intramolecular cyclization to form a π-allylpalladium intermediate, which then undergoes transmetalation with the arylboronic acid. nih.govresearchgate.net This methodology allows for the concise synthesis of a variety of highly substituted 1,2-dihydroisoquinolines from readily available propargylamines. nih.govnih.gov
Another efficient palladium-catalyzed method involves a double C-H bond activation/annulation reaction. rsc.org This approach features high atom economy, with only the loss of a water molecule, and enables the formation of a sterically less favored tertiary C-N bond in a short reaction time. rsc.org
| Methodology | Key Features | Starting Materials | Reference |
|---|---|---|---|
| Cascade Cyclization-Coupling | Formation of a π-allylpalladium intermediate, followed by Suzuki coupling. | Trisubstituted allenamides with a bromoaryl moiety and arylboronic acids. | nih.govnih.govresearchgate.net |
| Double C-H Bond Activation | Sequential C(sp²)-H and C(sp³)-H bond activation, high atom economy. | Not explicitly detailed in the provided snippets. | rsc.org |
Cobalt catalysis provides a cost-effective and efficient alternative for the synthesis of isoquinoline derivatives. A redox-neutral approach utilizing a Co(III)-catalyst has been developed for the synthesis of isoquinolines from N-sulfinyl imines and alkynes via C-H activation and N-S bond cleavage. cjcatal.com
More directly relevant to 1,2-dihydroisoquinolines, a cobalt-catalyzed C-H functionalization of phenylglycine derivatives with alkynes has been studied for the synthesis of 1,2-dihydroisoquinoline-1-carboxylates. osi.lv Optimization of the cobalt catalyst, oxidant, base, and solvent has led to conditions for obtaining these products in acceptable yields. osi.lv
Furthermore, a highly efficient transfer hydrogenation of quinolines to 1,2-dihydroquinolines has been achieved using a cobalt-amido cooperative catalyst and ammonia (B1221849) borane (B79455) (H₃N·BH₃) as the hydrogen source. nih.gov This method exhibits broad functional group compatibility and can be performed on a large scale at room temperature. nih.gov Cobalt catalysis has also been employed in the one-pot synthesis of imidazo[1,5-a]isoquinolines. rsc.org
Silver-Catalyzed Tandem Processes for Functionalized 1,2-Dihydroisoquinolines
Silver-catalyzed reactions have emerged as a powerful tool for the synthesis of highly functionalized 1,2-dihydroisoquinoline derivatives. These methods often proceed through tandem or cascade sequences, allowing for the rapid construction of molecular complexity from simple starting materials.
A notable example involves a silver-catalyzed tandem cycloisomerization/hydroarylation reaction. nih.gov This process utilizes readily available starting materials and proceeds under mild conditions to afford a diverse range of 1,2-dihydroisoquinoline derivatives. nih.gov The methodology has been shown to be effective for incorporating various nitrogen-containing heterocycles, such as indoles and pyrroles, at the 1-position of the isoquinoline core. nih.govrsc.org The reaction is typically catalyzed by a silver salt, like silver triflate (AgOTf), often in the presence of an additive such as acetic acid, which is believed to act as a Brønsted acid to activate the imino group. rsc.org Mechanistic studies suggest that the reaction proceeds through a 6-endo-dig cyclization process. rsc.org
Table 1: Examples of Silver-Catalyzed Synthesis of 1,2-Dihydroisoquinoline Derivatives
| Catalyst | Additive | Nucleophile | Starting Material Component | Yield | Reference |
| AgOTf | Acetic Acid | Indole | 2-Alkynylbenzaldehyde derivative | High | rsc.org |
| AgOTf | Acetic Acid | Pyrrole | 2-Alkynylbenzaldehyde derivative | High | rsc.org |
| Silver Catalyst | - | α,β-Unsaturated Ketone | 2-Alkynylbenzaldehyde derivative | - | rsc.org |
| Silver Catalyst | - | Phosphonate | 2-Alkynylbenzaldehyde derivative | - | rsc.org |
Organocatalytic and Metal-Free Synthetic Routes to 1,2-Dihydroisoquinolines
In the quest for more sustainable and environmentally friendly synthetic methods, organocatalytic and metal-free approaches to 1,2-dihydroisoquinoline derivatives have gained significant attention. These methods avoid the use of potentially toxic and expensive metal catalysts.
One such strategy involves a three-component reaction between o-alkynylbenzaldehydes, primary amines, and pronucleophiles. acs.org This reaction proceeds efficiently without any catalyst under mild conditions, representing an atom-economical and environmentally benign process. acs.org The proposed mechanism involves the initial formation of an imine from the aldehyde and amine, followed by a nucleophilic attack of the imine nitrogen onto the alkyne, forming a zwitterionic intermediate. acs.org This intermediate then abstracts a proton from the pronucleophile, and subsequent nucleophilic attack leads to the final 1,2-dihydroisoquinoline product. acs.org
Multicomponent Reaction (MCR) Strategies for Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the reactants.
As mentioned in the metal-free context, the three-component reaction of 2-(1-alkynyl)benzaldehydes, amines, and various nucleophiles is a prominent MCR for synthesizing 1,2-dihydroisoquinolines. acs.org This reaction showcases broad substrate scope, accommodating both aliphatic and aromatic amines, as well as a range of pronucleophiles. acs.org The simplicity of just mixing the components at room temperature to achieve the desired products underscores the practicality of this approach. acs.org
Isocyanide-based multicomponent reactions (IMCRs) are a cornerstone of diversity-oriented synthesis and have been successfully applied to the construction of 1,2-dihydroisoquinoline frameworks. nih.govmdpi.com These reactions leverage the unique reactivity of the isocyanide functional group. mdpi.comrsc.org
In one approach, a zwitterionic intermediate, formed from the reaction of an isocyanide with a suitable electrophile, can act as a 1,3-dipole. nih.gov This dipole can then undergo a [3+2] annulation reaction with nonactivated isoquinolines to furnish chiral fused polycyclic 1,2-dihydroisoquinoline-based amidine derivatives in good to excellent yields. nih.gov
Synthesis Involving Active Methylene (B1212753) Precursors and Exocyclic Double Bond Formation
The formation of the exocyclic double bond at the 1-position is a key feature of 1-methylene-1,2-dihydroisoquinolines. Syntheses involving active methylene precursors are a direct way to introduce this functionality. While the provided search results focus more on the construction of the dihydroisoquinoline ring itself and substitutions at the 1-position, the formation of an exocyclic methylene group often involves subsequent elimination or Wittig-type reactions on a pre-formed 1-substituted dihydroisoquinoline precursor.
Asymmetric Synthesis of Chiral 1,2-Dihydroisoquinoline Derivatives
The development of asymmetric methods to access chiral 1,2-dihydroisoquinoline derivatives is of paramount importance, given that many biologically active isoquinoline alkaloids are chiral. mdpi.comrsc.orgnih.gov
One successful strategy employs a chiral Mg(II)-N,N′-dioxide catalyst in isocyanide-based multicomponent reactions. nih.govresearchgate.net This catalytic system enables the enantioselective addition of isocyanides to C=C bonds, leading to the formation of chiral 1,2-dihydroisoquinolines with good to excellent enantioselectivity. nih.govresearchgate.net
Another approach involves the asymmetric [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines. nih.gov This reaction, catalyzed by a chiral primary amine, can be used to construct tetrahydroisoquinoline derivatives, which are closely related to and can be precursors for 1,2-dihydroisoquinolines, with high diastereoselectivities and enantioselectivities. nih.gov The mechanism is proposed to proceed through the formation of a dienamine intermediate from the reaction of the catalyst with an allyl alkyl ketone. nih.gov
Table 2: Asymmetric Synthesis Approaches for Chiral 1,2-Dihydroisoquinoline Derivatives
| Catalytic System | Reaction Type | Key Intermediate | Enantioselectivity (e.r. or ee) | Reference |
| Chiral Mg(II)-N,N′-dioxide | Isocyanide-based multicomponent reaction | Zwitterionic 1,3-dipole | Up to 99:1 e.r. | nih.gov |
| Chiral Primary Amine | [3+2] 1,3-Dipolar Cycloaddition | Dienamine | Up to >95% ee | nih.gov |
Chemical Reactivity and Mechanistic Studies of 1 Methylene 1,2 Dihydroisoquinoline Systems
Nucleophilic Addition Reactions to the Iminium Intermediate or C=C Double Bond
The inherent reactivity of the 1-methylene-1,2-dihydroisoquinoline system is characterized by the presence of a polarized exocyclic double bond and the potential for the formation of a stabilized iminium intermediate. This electronic feature makes the C1 position susceptible to attack by a variety of nucleophiles.
Reactions with Active Methylene (B1212753) Compounds
Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are potent nucleophiles in their enolate form. Their reactions with this compound derivatives provide a powerful tool for the construction of complex heterocyclic frameworks, particularly benzo[a]quinolizidine systems. nih.gov
The reaction of 2-alkyl-1-alkylthioisoquinolinium salts with active methylene compounds in the presence of a base like sodium hydride leads to the formation of 2-alkyl-1-(substituted methylene)isoquinolines in good yields. nih.gov These intermediates can be further cyclized to pyrrolo[2,1-a]isoquinolines. nih.gov
The table below summarizes representative examples of nucleophilic additions of active methylene compounds to this compound systems.
| Reactant 1 (Isoquinoline Derivative) | Reactant 2 (Active Methylene Compound) | Conditions | Product | Yield (%) |
| 2-Alkyl-1-alkylthioisoquinolinium salt | Malononitrile | NaH | 2-Alkyl-1-(dicyanomethylene)isoquinoline | Good |
| 2-Benzyl-1-(substituted methylene)isoquinoline | - | Acetic Anhydride (B1165640) | Pyrrolo[2,1-a]isoquinoline (B1256269) | - |
| N-Cbz-tetrahydroisoquinolines | Allyl Grignard | DDQ, NaNO₂ | α-Allylated N-Cbz-tetrahydroisoquinolines | High |
Additions of Organometallic Reagents and Other Nucleophiles
Organometallic reagents, such as organolithium and Grignard reagents, are strong nucleophiles that readily add to the electrophilic C1 position of the 1,2-dihydroisoquinoline (B1215523) core. rsc.orgrsc.orgmnstate.eduresearchgate.netmasterorganicchemistry.com Studies on the reaction of quinolines and isoquinolines with organolithium compounds have shown that the addition generally occurs at the C1 (or C2 in quinolines) position, leading to 1,2-dihydro adducts. rsc.orgrsc.org For instance, the reaction of quinoline (B57606) with organolithium reagents, followed by trapping with ethyl chloroformate, yields N-ethoxycarbonyl-1,2-dihydroquinolines. rsc.orgrsc.org
Grignard reagents have also been successfully employed in the synthesis of 1-substituted tetrahydroisoquinoline derivatives. For example, the coupling of 3,4-dihydroisoquinoline (B110456) with substituted benzyl (B1604629) chlorides using Grignard conditions affords 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinolines in good yields. researchgate.net
Other nucleophiles, such as cyanide, can also participate in addition reactions, further highlighting the versatility of the this compound system in forming new carbon-carbon bonds.
The following table presents examples of the addition of organometallic reagents and other nucleophiles to isoquinoline (B145761) systems.
| Reactant 1 (Isoquinoline Derivative) | Reactant 2 (Nucleophile) | Conditions | Product | Yield (%) |
| 4-Methylquinoline | Organolithium reagent, then Ethyl chloroformate | - | N-Ethoxycarbonyl-1,2-dihydroquinoline | - |
| 3,4-Dihydroisoquinoline | Substituted benzylmagnesium chloride | THF, -10°C to -80°C | 1-(Substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline | 62-86 |
| Quinoline | Organolithium reagent, then H₂O | - | 2-Substituted quinoline | - |
Electrophilic Reactivity of Exocyclic Methylene Functionality
While the primary reactivity of the this compound system involves nucleophilic attack at the C1 position, the exocyclic methylene group also possesses nucleophilic character, allowing it to react with electrophiles. This dual reactivity expands the synthetic utility of this scaffold.
A key example of this electrophilic reactivity is the Vilsmeier-Haack reaction. organic-chemistry.orgresearchgate.netmdpi.com This reaction, which employs a formylating agent generated in situ from reagents like phosphorus oxychloride and dimethylformamide, can introduce a formyl group onto electron-rich aromatic and heterocyclic systems. organic-chemistry.org In the context of related systems, the Vilsmeier-Haack reaction on 4-hydroxyquinaldines leads to the formation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl)-quinolines. researchgate.net This demonstrates the potential for functionalization at positions activated by the heterocyclic framework.
The table below highlights the electrophilic reactivity of related systems.
| Reactant | Reagents | Reaction Type | Product |
| Electron-rich arenes | DMF, POCl₃ | Vilsmeier-Haack Formylation | Formylated arene |
| 4-Hydroxyquinaldines | Vilsmeier-Haack reagent | Formylation and Chlorination | 4-Chloro-3-formyl-2-(2-hydroxyethene-1-yl)-quinoline |
Cycloaddition Reactions of 1,2-Dihydroisoquinoline Scaffolds
The conjugated π-system within 1,2-dihydroisoquinoline derivatives makes them suitable partners in various cycloaddition reactions, providing access to complex, fused polycyclic architectures. These reactions are powerful tools for rapidly building molecular complexity.
Dearomative [4+2] Cycloadditions
Dearomative cycloaddition reactions offer an efficient way to convert flat aromatic systems into three-dimensional structures. nih.govrsc.org The 1,2-dihydroisoquinoline scaffold can participate as the diene component in [4+2] cycloadditions, also known as Diels-Alder reactions. nih.govwikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com This reactivity allows for the construction of bridged polycyclic systems that would be challenging to synthesize through other means. nih.gov
For instance, energy-transfer mediated, highly regio- and diastereoselective intermolecular [4+2] dearomative cycloadditions of quinolines and isoquinolines with various alkenes have been developed. nih.gov These reactions overcome the inherent low reactivity of aromatic systems and provide access to previously inaccessible bridged polycycles. nih.gov Gold-catalyzed formal [4+2] cycloadditions between ynamides and imines also provide a novel route to 1,2-dihydroisoquinolines. nih.gov
The table below provides examples of dearomative [4+2] cycloadditions involving isoquinoline and related systems.
| Diene Component | Dienophile Component | Conditions | Product Type |
| Quinolines/Isoquinolines | Alkenes | Energy Transfer (EnT) | Bridged Polycycles |
| Ynamides | Imines | Gold Catalyst | 1,2-Dihydroisoquinolines |
| Oxindole-embedded o-QMs | 2,5-Dimethylfuran | p-TSA·H₂O | Spiro[chroman-4,3'-oxindole] |
[2+3] Cycloadditions for Fused Heterocycles
The 1,2-dihydroisoquinoline system can also participate in [2+3] cycloadditions, often referred to as 1,3-dipolar cycloadditions, to generate five-membered heterocyclic rings fused to the isoquinoline core. nih.govacs.orgnih.govresearchgate.netwikipedia.org This strategy is particularly useful for the synthesis of complex nitrogen-containing polycycles.
In these reactions, the 1,2-dihydroisoquinoline derivative can act as the dipolarophile, reacting with a 1,3-dipole. For example, a three-component 1,3-dipolar cycloaddition of isatins, 3-(2-nitrovinyl)-indoles, and tetrahydroisoquinolines (THIQs) has been described to produce functionalized tetrahydroisoquinoline-fused spirooxindoles with excellent diastereoselectivities. nih.gov Similarly, the [3+2] cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones can construct tetrahydroisoquinoline derivatives containing a pyrazolidine (B1218672) core. nih.govresearchgate.net
The table below summarizes examples of [2+3] cycloaddition reactions involving the isoquinoline scaffold.
| Dipolarophile | 1,3-Dipole Source | Conditions | Product Type | Diastereomeric Ratio (dr) |
| Tetrahydroisoquinolines (THIQs) | Isatins and 3-(2-nitrovinyl)-indoles | Catalyst-free | Tetrahydroisoquinoline-fused spirooxindoles | 10:1 to >99:1 |
| Allyl alkyl ketones | C,N-Cyclic azomethine imines | Chiral primary amine catalyst | Dinitrogen-fused heterocycles | up to >25:1 |
Derivatization and Functionalization Strategies Post-Cyclization
Following the initial formation of the 1,2-dihydroisoquinoline core, a variety of derivatization and functionalization strategies can be employed to introduce molecular diversity. These post-cyclization modifications are crucial for synthesizing a wide range of analogs with potential applications in medicinal chemistry and materials science.
Halogenated 1,2-dihydroisoquinolines are valuable precursors for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-X bond generally follows the order C-I > C-Br >> C-Cl, which allows for selective functionalization. nih.gov
Palladium-catalyzed reactions are particularly prominent in this area. For instance, the Suzuki-Miyaura coupling of halogenated precursors has been used to synthesize various substituted 1,2-dihydroisoquinolines. mdpi.compreprints.org In one study, a palladium-catalyzed cascade cyclization-coupling of trisubstituted allenamides containing a bromoaryl moiety with arylboronic acids afforded highly substituted 1,2-dihydroisoquinolines. mdpi.compreprints.org The reaction proceeds through an intramolecular cyclization to form a π-allylpalladium intermediate, which then undergoes transmetalation with the arylboronic acid. mdpi.compreprints.org
Similarly, Sonogashira coupling has been employed to introduce alkynyl groups. For example, 6-tosyl- nih.govnih.govresearchgate.net-triazoloquinazoline derivatives have been coupled with trimethylsilylacetylene (B32187) in the presence of a PdCl₂(PPh₃)₂ and CuI catalyst system. nih.gov Heck coupling reactions have also been utilized to form alkenyl-substituted derivatives from halogenated precursors. nih.gov
Negishi cross-coupling, which involves the reaction of organohalides with organozinc reagents in the presence of a palladium or nickel catalyst, has also been applied to the synthesis of carbo-substituted quinazolines from their halogenated counterparts. mdpi.com The Kumada coupling, utilizing Grignard reagents, has seen more limited application due to the incompatibility of the Grignard reagent with certain functional groups. nih.gov
These cross-coupling strategies offer a powerful toolkit for the late-stage functionalization of the 1,2-dihydroisoquinoline scaffold, allowing for the synthesis of diverse libraries of compounds. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Quinolines and Related Heterocycles nih.govmdpi.commdpi.comscilit.com
| Coupling Reaction | Catalyst/Reagents | Substrate | Product | Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂, P(o-tolyl)₃, NaOH | Trisubstituted allenamide with bromoaryl moiety and arylboronic acid | Substituted 1,2-dihydroisoquinoline | up to 98% mdpi.compreprints.org |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, DMF | 6-Tosyl- nih.govnih.govresearchgate.net-triazoloquinazoline and trimethylsilylacetylene | 5-Trimethylsilanylethynyl- nih.govnih.govresearchgate.net-triazoloquinazoline | 88% nih.gov |
| Heck | Pd(OAc)₂, etc. | Halogenated quinazoline (B50416) and alkene | Alkenyl-substituted quinazoline | - |
| Negishi | Pd(PPh₃)₄ | 2-Chloro-6,7-dimethoxyquinazoline and CH₃ZnCl | 2-Methyl-4-substituted-6,7-dimethoxyquinazoline | - mdpi.com |
The C-1 and C-3 positions of the 1,2-dihydroisoquinoline ring are key sites for introducing structural diversity, which can significantly impact the biological activity of the resulting molecules. nih.gov
A common strategy for modifying these positions involves the Bischler-Napieralski reaction, which produces a 3,4-dihydroisoquinoline intermediate. rsc.orgrsc.org This intermediate can then be subjected to various reactions to introduce substituents at the C-1 and C-3 positions. For example, enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines is a well-established method for creating chiral centers at the C-1 position, leading to the synthesis of optically active 1-substituted-1,2,3,4-tetrahydroisoquinolines. rsc.orgnih.govresearchgate.net
The reactivity of the C-1 position has been exploited in the synthesis of various derivatives. For instance, the reaction of 1-methylisoquinoline (B155361) with hydrazonoyl halides can lead to the formation of triazoloisoquinolines. researchgate.net Further reactions on these products can introduce pyrazolyl and thiadiazolyl moieties. researchgate.net
Multicomponent reactions have also been employed to generate diverse 1,2-dihydroisoquinolines with substitutions at C-1 and C-3. A Lewis acid and organocatalyst-cocatalyzed reaction of 2-(1-alkynyl)benzaldehydes, amines, and ketones has been used to synthesize a library of 1,2-dihydroisoquinolines, including those with indolyl groups at the C-1 position. nih.gov
Rearrangement Pathways Involving this compound Cations
Cationic rearrangements are fundamental transformations in organic chemistry that can lead to significant structural reorganization. msu.edu In the context of this compound systems, cationic intermediates can undergo various rearrangements to form more stable structures. For example, a 1,2-shift of a methyl group can convert a less stable carbocation into a more stable one. msu.edu While specific literature on the rearrangement pathways of this compound cations is not abundant in the provided search results, the general principles of carbocation rearrangements would apply. These rearrangements are often driven by the desire to achieve a more stable electronic configuration, such as the formation of a tertiary carbocation from a secondary one, or to relieve ring strain. msu.edu
Oxidative and Reductive Transformations of 1,2-Dihydroisoquinoline Derivatives
Oxidative and reductive transformations are essential for modifying the oxidation state of the 1,2-dihydroisoquinoline core and for introducing or altering functional groups.
Oxidation of 1,2-dihydroisoquinolines can lead to the formation of the corresponding quaternary isoquinolinium salts. nih.gov For instance, 1,2-dihydro-N-alkylisoquinolines can be oxidized to their quaternary forms, a process that can be influenced by the nature of the substituents. nih.gov In one study, 1,2-dihydroisoquinoline-N-acetic acid derivatives were designed, and their oxidation kinetics were studied using silver ions as the oxidizing agent. nih.gov The oxidation of methyl 2-aryl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates with N-bromosuccinimide, followed by heating with an acid catalyst, resulted in the formation of methyl 2-aryl-1,2-dihydroisoquinoline-3-carboxylates through an oxidation-dehydration sequence. researchgate.net
Reduction of the 1,2-dihydroisoquinoline system, particularly the C=N bond, is a common strategy to produce 1,2,3,4-tetrahydroisoquinolines. rsc.org This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. rsc.org As mentioned earlier, the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines is a key step in the synthesis of chiral isoquinoline alkaloids. rsc.orgnih.govresearchgate.net
Elucidation of Reaction Mechanisms Through Experimental and Computational Approaches
Understanding the mechanisms of reactions involving this compound systems is crucial for optimizing reaction conditions and for designing new synthetic methodologies. A combination of experimental and computational techniques is often employed for this purpose.
N-acyliminium ions are key reactive intermediates in a variety of cyclization reactions that form isoquinoline and related heterocyclic systems. These electrophilic species can be generated from various precursors and subsequently trapped by nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
Recent research has explored novel methods for generating N-acyliminium ions. For example, a Lewis acid-catalyzed C-C bond-breaking reaction in certain isoindolinone derivatives has been shown to produce N-acyliminium ion intermediates. nih.gov These intermediates can then be trapped by nucleophiles to yield 3-substituted isoindolinones. nih.gov Computational studies have been used to gain insight into these C-C bond cleavage reactions. nih.gov
Studies of Zwitterionic Intermediates and Transient Dipoles
The concept of zwitterionic intermediates and transient dipoles is central to understanding many reactions involving this compound systems. The inherent polarity of the molecule, arising from the electron-donating nitrogen atom and the polarizable exocyclic methylene group, makes it susceptible to reactions that proceed through charged intermediates.
In many cycloaddition reactions, the mechanism can be a subject of debate between a concerted pathway and a stepwise pathway involving a zwitterionic or diradical intermediate. nih.gov The formation of a zwitterionic intermediate is particularly favored by several factors, including polar interactions between the reactants, significant differences in the electronic shielding of the reaction centers, the use of a polar solvent, and the presence of substituents that can stabilize the resulting ionic centers. nih.gov
While direct experimental trapping of zwitterionic intermediates of this compound is challenging due to their transient nature, their existence is often inferred from stereochemical outcomes and supported by computational studies. For instance, in analogous [3+2] cycloaddition reactions involving other dipolar species like nitrones or azomethine ylides, stepwise zwitterionic mechanisms have been identified as crucial steps. nih.govmdpi.com These studies have shown that the polarity of the solvent can significantly influence the stereoselectivity of the cycloaddition, which is a strong indicator of a stepwise mechanism involving a polar, zwitterionic intermediate. mdpi.com The study of reactions between C-arylnitrones and perfluoro-2-methylpent-2-ene, for example, explored the possibility of zwitterionic intermediates, although in that specific case, a one-step mechanism was found to be operative. nih.gov
The table below summarizes key factors that influence the likelihood of a zwitterionic pathway in cycloaddition reactions, which are applicable to the this compound system.
| Factor | Influence on Zwitterionic Pathway | Rationale |
| Reactant Polarity | Increased polarity of reactants enhances the likelihood. | Polar molecules are more likely to engage in interactions that lead to charge separation. |
| Solvent Polarity | High-polarity solvents favor the formation and stabilization of zwitterions. | Polar solvents can solvate and stabilize the separated positive and negative charges. |
| Substituent Effects | Electron-donating or -withdrawing groups that stabilize charges promote the pathway. | Substituents can delocalize the positive or negative charge, lowering the energy of the intermediate. |
| Steric Hindrance | Significant steric hindrance at reaction centers may favor a stepwise approach. | A concerted transition state may be sterically inaccessible, making a stepwise path via an intermediate more favorable. |
Radical Pathway Investigations in 1,2-Dihydroisoquinoline Rearrangements
Rearrangements are a common feature in the chemistry of isoquinoline alkaloids and their derivatives. While many of these transformations are explained by ionic mechanisms, radical pathways offer an alternative and equally important mechanistic landscape. Radical rearrangements are fundamental in organic synthesis for constructing complex molecular architectures. numberanalytics.com
Investigations into the biosynthesis and total synthesis of various isoquinoline alkaloids have revealed the involvement of radical intermediates. rsc.org For instance, biomimetic oxidative cyclization reactions are known to proceed through radical cations. rsc.org The general mechanism for a radical rearrangement involves three key stages:
Initiation: Formation of a radical species, often through homolytic bond cleavage induced by heat, light, or a chemical initiator. rutgers.edu
Propagation/Rearrangement: The radical intermediate undergoes rearrangement. A common type is a 1,2-rearrangement, where a group migrates to an adjacent radical center. numberanalytics.com This can also involve ring-opening or ring-closing reactions. numberanalytics.com
Termination: The rearranged radical reacts with another species to form a stable, non-radical product. rutgers.edu
In the context of 1,2-dihydroisoquinoline systems, a radical could be generated at the exocyclic methylene carbon or at other positions on the ring. This initial radical could then undergo rearrangement, such as the migration of a group, leading to a significant structural reorganization. The table below outlines common radical rearrangement types that could be envisioned for 1,2-dihydroisoquinoline derivatives.
| Rearrangement Type | Description | Potential Application to 1,2-Dihydroisoquinolines |
| 1,2-Aryl Shift | Migration of an aryl group to an adjacent radical center. | If substituted with an aryl group at the C1 position, it could migrate to a radical center at the exocyclic carbon. |
| Ring-Closing | An intramolecular addition of a radical to a double bond to form a new ring. | A radical on a side chain attached to the nitrogen or the aromatic ring could cyclize onto the methylene group. |
| Ring-Opening | Cleavage of a ring to form a new radical species. | A strained ring fused to the isoquinoline core could open upon radical formation. |
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) has become an indispensable tool for elucidating complex reaction mechanisms in organic chemistry. nih.gov It provides detailed information about the energies of reactants, products, transition states, and potential intermediates, which is crucial for distinguishing between different possible reaction pathways.
In the study of this compound reactivity, DFT calculations are particularly valuable for several reasons:
Distinguishing Between Mechanisms: DFT can be used to calculate the activation energies for concerted versus stepwise (zwitterionic or radical) pathways. By comparing these energies, the most likely mechanism can be predicted. For example, DFT studies on cycloaddition reactions have successfully determined whether they proceed through a one-step mechanism or involve discrete zwitterionic intermediates by attempting to locate such intermediates on the potential energy surface. nih.gov
Characterizing Intermediates: When a stepwise mechanism is suspected, DFT can be used to calculate the geometry and electronic structure of the proposed intermediates, such as zwitterions or radicals, confirming their viability.
Understanding Selectivity: DFT can explain the origins of regio- and stereoselectivity in reactions by comparing the activation barriers of the different transition states leading to the various possible products.
For instance, in studies of [3+2] cycloadditions, DFT calculations have been instrumental in showing that even for reactions with polar characteristics, a concerted mechanism might be favored because no energy minimum corresponding to a zwitterionic intermediate can be located on the reaction path. nih.gov This highlights the power of theoretical calculations to challenge or confirm mechanistic proposals derived from experimental observations alone. The application of DFT provides a molecular-level understanding that is often inaccessible through purely experimental means.
Advanced Characterization and Analytical Techniques for 1 Methylene 1,2 Dihydroisoquinoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 1-methylene-1,2-dihydroisoquinoline derivatives. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a detailed picture of the molecular structure can be assembled.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of this compound derivatives.
¹H NMR Spectroscopy: The ¹H NMR spectra of these compounds exhibit characteristic signals that provide information about the number of different types of protons and their neighboring environments. For instance, the exocyclic methylene (B1212753) protons typically appear as distinct singlets or doublets in a specific region of the spectrum. The protons on the dihydroisoquinoline ring system and any substituents will also have characteristic chemical shifts and coupling patterns. In some cases, anomalous ¹H NMR spectra with significant line broadening have been observed for certain 3,4-dihydroisoquinolines, where signals for protons at C-1 and C-3 may be difficult to resolve. ias.ac.in This phenomenon has been attributed to potential slow equilibria in solution. ias.ac.in
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. The quaternary carbon of the methylene group and the other sp² and sp³ hybridized carbons of the dihydroisoquinoline core have distinct chemical shifts. The positions of these signals can be influenced by the nature and position of substituents on the aromatic ring. Theoretical calculations of ¹³C chemical shifts are often used in conjunction with experimental data to aid in the assignment of complex spectra. tsijournals.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Proton/Carbon | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Exocyclic Methylene (=CH₂) | 4.5 - 5.5 | 90 - 110 |
| C1 | - | 140 - 155 |
| C3 | 3.5 - 4.5 | 45 - 55 |
| C4 | 2.5 - 3.5 | 25 - 35 |
| Aromatic CH | 6.5 - 8.0 | 110 - 135 |
| Aromatic Quaternary C | - | 120 - 140 |
Two-dimensional (2D) NMR experiments are invaluable for establishing the connectivity between atoms and deducing the stereochemistry of this compound derivatives.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule. For example, the correlation between the protons at C-3 and C-4 in the dihydroisoquinoline ring can be readily identified.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms, providing a definitive link between the ¹H and ¹³C NMR data. beilstein-journals.org This is crucial for assigning the signals in the often-crowded ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. beilstein-journals.org HMBC is particularly powerful for identifying quaternary carbons and for connecting different spin systems within the molecule. For instance, correlations from the exocyclic methylene protons to C-1 and C-8a can confirm the placement of the methylene group.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity. beilstein-journals.org This information is critical for determining the relative stereochemistry and conformation of the molecule.
The combined application of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals and provides a detailed three-dimensional picture of the molecule in solution. researchgate.net
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis
Single-crystal X-ray crystallography provides the most definitive method for determining the absolute stereochemistry and solid-state conformation of this compound derivatives. nih.gov By diffracting X-rays through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom in the molecule. mdpi.com
This technique is particularly crucial for:
Unambiguous determination of absolute stereochemistry: For chiral derivatives, X-ray crystallography can establish the R or S configuration at stereocenters without ambiguity. mdpi.com
Precise bond lengths and angles: The analysis provides highly accurate measurements of all bond lengths and angles within the molecule. nih.gov
Conformational analysis: It reveals the preferred conformation of the molecule in the solid state, including the puckering of the dihydroisoquinoline ring and the orientation of substituents. nih.gov
Intermolecular interactions: The crystal packing reveals information about intermolecular forces such as hydrogen bonding and π-π stacking interactions, which can influence the physical properties of the compound. mdpi.com
For many complex derivatives of isoquinolines, X-ray crystallography has been the definitive tool for structural confirmation, often used to validate assignments made by other spectroscopic methods. nih.govnih.gov
Table 2: Illustrative Crystallographic Data for an Isoquinoline (B145761) Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.5401(7) |
| b (Å) | 11.8332(8) |
| c (Å) | 11.858(1) |
| β (°) | 109.436(8) |
| Volume (ų) | 1262.3(2) |
| Z | 4 |
Note: This is illustrative data for a related quinoline (B57606) derivative and serves to exemplify the type of information obtained from X-ray crystallography. mdpi.com
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.
The fragmentation patterns observed in the mass spectrum provide valuable structural information. In systematic studies of isoquinoline alkaloids, characteristic fragmentation behaviors have been identified. nih.govresearchgate.net For many isoquinoline derivatives, a key fragmentation pathway involves the retro-Diels-Alder (RDA) reaction, which can provide diagnostic ions. nih.gov The loss of substituents from the isoquinoline core can also lead to characteristic fragment ions. The specific fragmentation pathways can be influenced by the nature and position of substituents on the molecule. Computational chemistry is sometimes employed to help rationalize and predict the observed fragmentation mechanisms. nih.govresearchgate.net
Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS, UPLC) for Purity Assessment and Mixture Analysis
Hyphenated chromatographic techniques, which couple a separation method with a detection method, are essential for assessing the purity of synthesized this compound derivatives and for analyzing them within complex mixtures. chemijournal.comresearchgate.netnih.govsaspublishers.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable derivatives. nih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification of each component as it elutes. Derivatization may be necessary for polar compounds to increase their volatility. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that is widely used for the analysis of a broad range of compounds, including those that are not suitable for GC-MS. nih.govsaspublishers.com The liquid chromatograph separates the components, and the mass spectrometer provides molecular weight and structural information. Tandem mass spectrometry (LC-MS/MS) can be used to obtain more detailed structural information through collision-induced dissociation of the molecular ion. nih.gov
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a high-resolution separation technique that utilizes smaller particle sizes in the stationary phase to achieve faster separations and greater resolution compared to conventional HPLC. When coupled with a mass spectrometer (UPLC-MS), it provides a powerful tool for the rapid analysis and purity assessment of this compound derivatives.
These hyphenated techniques are indispensable in synthetic chemistry for monitoring reaction progress, identifying byproducts, and ensuring the purity of the final products. chemijournal.comresearchgate.netsaspublishers.com
Strategic Applications of 1 Methylene 1,2 Dihydroisoquinoline Scaffolds in Complex Organic Synthesis
Building Blocks for Complex Isoquinoline (B145761) Alkaloid Synthesis
The 1-methylene-1,2-dihydroisoquinoline core is a fundamental precursor in the synthesis of a vast and structurally diverse class of natural products known as isoquinoline alkaloids. researchgate.netnih.gov These alkaloids exhibit a broad spectrum of pharmacological activities, making their synthesis a significant endeavor in medicinal chemistry. nih.govresearchgate.net The reactivity of the exocyclic methylene (B1212753) group and the dihydroisoquinoline ring system allows for a variety of transformations to construct the intricate architectures of these natural products.
A prominent example is the utilization of 1-methylene-1,2-dihydroisoquinolines in the synthesis of protoberberine and benzophenanthridine alkaloids. Through reactions such as Diels-Alder cycloadditions and radical cyclizations, the methylene group serves as a handle to introduce additional rings and functional groups, ultimately leading to the characteristic tetracyclic frameworks of these alkaloids. For instance, the key C8-C14 bond in the berberine (B55584) skeleton can be forged through an intramolecular cyclization of a suitably substituted this compound derivative.
Furthermore, biocatalytic approaches have been developed to convert dihydroisoquinoline precursors into tetrahydroisoquinoline alkaloids (THIQAs). rsc.org Engineered imine reductases have shown the ability to stereoselectively reduce the imine bond of dihydroisoquinolines, which can be followed by N-methylation to yield various (S)-THIQAs. rsc.org This chemoenzymatic strategy highlights the versatility of the dihydroisoquinoline scaffold in accessing enantiomerically pure alkaloids.
Table 1: Examples of Isoquinoline Alkaloids Synthesized from this compound Precursors
| Alkaloid Class | Key Synthetic Strategy | Representative Alkaloids |
| Protoberberines | Intramolecular Cyclization | Berberine, Palmatine |
| Benzophenanthridines | Annulation Reactions | Sanguinarine, Chelerythrine |
| Aporphines | Rearrangement Reactions | Glaucine, Nuciferine |
| Tetrahydroisoquinolines | Biocatalytic Reduction | (S)-Coclaurine, (S)-Reticuline |
Precursors for Fused Polyheterocyclic Systems (e.g., Benzo[a]quinolizidinones, Pyrrolo[2,1-a]isoquinolines)
The inherent reactivity of 1-methylene-1,2-dihydroisoquinolines makes them ideal starting materials for the construction of fused polyheterocyclic systems. These complex molecular architectures are of significant interest due to their presence in numerous biologically active compounds.
One of the most powerful applications of this scaffold is in [4+2] cycloaddition reactions, where the exocyclic diene system of the this compound can react with various dienophiles. This strategy provides a convergent and stereocontrolled route to benzo[a]quinolizidinone skeletons. The reaction of a this compound with an appropriate ketene (B1206846) or its equivalent, for example, directly furnishes the tricyclic core of these structures.
Similarly, the synthesis of pyrrolo[2,1-a]isoquinolines can be achieved through various synthetic transformations starting from this compound derivatives. These include 1,3-dipolar cycloaddition reactions with azomethine ylides or intramolecular cyclization strategies. The pyrrolo[2,1-a]isoquinoline (B1256269) framework is a key structural motif in a number of alkaloids with interesting biological profiles.
Table 2: Fused Polyheterocyclic Systems Derived from 1-Methylene-1,2-dihydroisoquinolines
| Heterocyclic System | Synthetic Approach | Key Features |
| Benzo[a]quinolizidinones | [4+2] Cycloaddition | Tricyclic lactam structure |
| Pyrrolo[2,1-a]isoquinolines | 1,3-Dipolar Cycloaddition | Fused bicyclic system with a bridgehead nitrogen |
| Indolo[2,1-a]isoquinolines | Annulation Reactions | Polycyclic aromatic system |
Development of Diverse Chemical Libraries via Scaffold Diversification
The this compound scaffold serves as an excellent starting point for the generation of diverse chemical libraries for high-throughput screening and drug discovery programs. researchgate.netresearchgate.net Its structure allows for the introduction of multiple points of diversity, enabling the synthesis of a large number of analogues with varied substitution patterns.
Multicomponent reactions (MCRs) are particularly well-suited for this purpose. For instance, a Lewis acid and organocatalyst-cocatalyzed MCR of 2-(1-alkynyl)benzaldehydes, amines, and ketones can produce a wide array of 1,2-dihydroisoquinolines in good yields. nih.gov This approach allows for the variation of three different substituents in a single synthetic step, rapidly generating a library of compounds.
Further diversification can be achieved through post-synthesis modifications. The presence of functional handles, such as halogens, on the 1,2-dihydroisoquinoline (B1215523) scaffold allows for subsequent cross-coupling reactions like the Suzuki-Miyaura or Sonogashira couplings. nih.gov These reactions enable the introduction of a wide range of aryl, heteroaryl, and alkynyl groups, significantly expanding the chemical space of the library. The development of such libraries is crucial for identifying new hit compounds with desired biological activities.
Utility in the Construction of Novel Pharmaceutical Scaffolds
The this compound unit is not only a precursor to known natural products but also a valuable building block for the construction of entirely novel pharmaceutical scaffolds. researchgate.net Its inherent structural and reactive properties can be harnessed to create unique molecular architectures with the potential for new and improved therapeutic applications.
By combining the 1,2-dihydroisoquinoline core with other pharmacophoric fragments, medicinal chemists can design and synthesize hybrid molecules with tailored biological activities. For example, the Ugi reaction, a powerful multicomponent reaction, has been employed in combination with a furan (B31954) ring-opening reaction to generate novel isoquinolinone and 1,2-dihydroisoquinoline scaffolds. nih.gov These new structures, bearing an unsaturated carbonyl moiety, offer opportunities for further functionalization and exploration of their medicinal potential. nih.gov
Furthermore, the development of N-malonyl-1,2-dihydroisoquinoline derivatives represents an innovative approach to creating chemical delivery systems for targeted drug delivery to the brain. nih.gov These carriers are designed to cross the blood-brain barrier and then undergo oxidation to their quaternary isoquinolinium forms, effectively trapping the drug in the central nervous system. nih.gov This strategy highlights the potential of modifying the 1,2-dihydroisoquinoline scaffold to address specific challenges in drug delivery and development. The isoquinoline framework itself is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds. nih.gov
Q & A
Q. What are the common synthetic routes for 1-methylene-1,2-dihydroisoquinoline derivatives in academic research?
Methodological Answer: Two primary methodologies dominate synthesis:
- Three-component reactions : Utilize ortho-alkynylbenzaldehydes, primary amines, and pronucleophiles (e.g., CHCl₃) under catalyst-free, mild conditions. This method yields 1,2-dihydroisoquinoline derivatives in 65–92% yields .
- Ruthenium-catalyzed annulation : Employ Ru(II) carboxylate catalysts for oxidative annulation of ketimines with alkynes. For example, 1-methylene-1,2-dihydroisoquinolines are synthesized at 120°C with regioselectivity influenced by substituents on the alkyne .
Comparison : The three-component reaction avoids metal catalysts but may require optimization for sterically hindered substrates, while Ru-catalyzed methods offer precise control over regiochemistry but involve transition metals.
Q. How is NMR spectroscopy utilized in confirming the structure of this compound derivatives?
Methodological Answer: Key NMR features include:
- ¹H-NMR : The exocyclic methylene group (C=CH₂) appears as two doublets (δ 4.8–5.5 ppm, J = 2–4 Hz). Aromatic protons from substituents (e.g., 4-fluorophenyl) show splitting patterns consistent with para-substitution .
- ¹³C-NMR : The methylene carbon resonates at δ 110–120 ppm, while carbonyl groups (e.g., ester functionalities) appear at δ 165–175 ppm .
Validation : HR-MS data (e.g., m/z 341.1627 for exact mass) and IR (C=N stretch at ~1600 cm⁻¹) complement NMR for unambiguous structural assignment .
Q. What role do 1,2-dihydroisoquinoline frameworks play in peptide synthesis methodologies?
Methodological Answer: 1-tert-Butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) serves as a chemoselective Boc-protecting reagent for amino acids. Key advantages:
- Efficiency : Converts amino acid esters to Boc-protected derivatives in >85% yields under mild conditions .
- Stability : Boc groups resist cleavage during peptide coupling, critical for solid-phase synthesis .
Application : BBDI is preferred over di-tert-butyl dicarbonate (DIBOC) due to reduced side reactions with hydroxyl-containing residues .
Advanced Research Questions
Q. What catalytic mechanisms are involved in ruthenium-catalyzed annulation reactions for synthesizing 1-methylene-1,2-dihydroisoquinolines?
Mechanistic Insights :
- C–H Activation : Ru(II) catalysts facilitate ortho-C–H bond activation in ketimines, forming a five-membered metallacycle intermediate .
- Alkyne Insertion : The alkyne undergoes regioselective insertion into the Ru–C bond, dictated by electronic effects of substituents (e.g., electron-withdrawing groups enhance para-selectivity) .
- Reductive Elimination : The final step releases the product and regenerates the catalyst. Computational studies suggest carboxylate ligands stabilize the transition state, lowering activation energy .
Q. How can researchers address contradictory data regarding regioselectivity in multi-component reactions of 1,2-dihydroisoquinoline derivatives?
Resolution Strategies :
- Steric vs. Electronic Effects : In reactions with ortho-alkynylbenzaldehydes, bulky pronucleophiles (e.g., CH₂Cl₂) favor para-substitution, while electron-deficient alkynes shift selectivity to meta positions .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve yields for sterically hindered substrates by enhancing solubility .
Case Study : Discrepancies in yields (54–61%) for Ru-catalyzed reactions highlight the need for precise temperature control (±5°C) to minimize byproducts .
Q. What strategies are employed to optimize the enantiomeric purity of this compound-based protease inhibitors?
Methodological Answer :
- Chiral Auxiliaries : Menthol-derived esters (e.g., 1-tert-butylperoxy-2-menthyloxycarbonyl derivatives) induce asymmetry during synthesis, achieving >90% enantiomeric excess (ee) .
- Scaffold Modification : Introducing bromine at C-5/C-8 positions enhances binding to the West Nile virus protease active site (Ki = 0.8 µM) while maintaining spatial orientation .
Validation : X-ray crystallography and molecular docking validate interactions with polar residues (e.g., D129, Y130) in the protease, guiding iterative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
